REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[CH:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[C:4]([CH:3]1[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]1[C:1]([OH:6])=[O:11])(=[O:5])[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
154.17 g
|
Type
|
reactant
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
133.34 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2.5 l sulfuration flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 0° C. and 5° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
TEMPERATURE
|
Details
|
subsequently heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux during one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured onto a mixture of ice and water
|
Type
|
STIRRING
|
Details
|
while stirring with a mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Type
|
WASH
|
Details
|
washed several times with water until the pH of the wash water
|
Type
|
CUSTOM
|
Details
|
The material is dried in vacuum
|
Type
|
DISSOLUTION
|
Details
|
the remaining product dissolved in chloroform
|
Type
|
FILTRATION
|
Details
|
The solution is filtered over hyflo
|
Type
|
CUSTOM
|
Details
|
The product precipitates as an off-white solid
|
Type
|
FILTRATION
|
Details
|
that is filtered off
|
Type
|
WASH
|
Details
|
washed with additional solvent
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 113.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |